

A Comparative Guide to Covalent Akt Inhibitors: Borussertib in Focus

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Compound of Interest

Compound Name: *Borussertib*

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The serine/threonine kinase Akt is a pivotal node in intracellular signaling pathways regulating cell survival, proliferation, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. While several classes of Akt inhibitors have been developed, covalent inhibitors are emerging as a promising strategy due to their potential for increased potency and prolonged target engagement. This guide provides an objective comparison of **Borussertib**, a first-in-class covalent-allosteric Akt inhibitor, with other covalent and non-covalent Akt inhibitors, supported by experimental data.

Mechanism of Action: A Tale of Three Pockets

Akt inhibitors can be broadly classified based on their binding mechanism:

- **ATP-Competitive Inhibitors:** These molecules, such as Ipatasertib (GDC-0068) and Capivasertib (AZD5363), bind to the highly conserved ATP-binding pocket of the kinase domain. While effective, this can sometimes lead to off-target effects due to the similarity of this pocket across many kinases.[\[1\]](#)[\[2\]](#)
- **Allosteric Inhibitors:** These inhibitors, like MK-2206, bind to a pocket at the interface of the pleckstrin homology (PH) and kinase domains. This binding mode prevents the conformational changes necessary for Akt activation and can offer greater selectivity.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Covalent-Allosteric Inhibitors (CAAls): **Borussertib** represents this novel class. It binds to the allosteric pocket and forms an irreversible covalent bond with specific cysteine residues (Cys296 and Cys310) within this pocket.^{[6][7][8]} This covalent interaction leads to a prolonged and stable inhibition of Akt activity.^{[6][7]}

Quantitative Comparison of In Vitro Potency

The following tables summarize the biochemical and cellular potency of **Borussertib** in comparison to other Akt inhibitors.

Table 1: Biochemical Potency of Akt Inhibitors

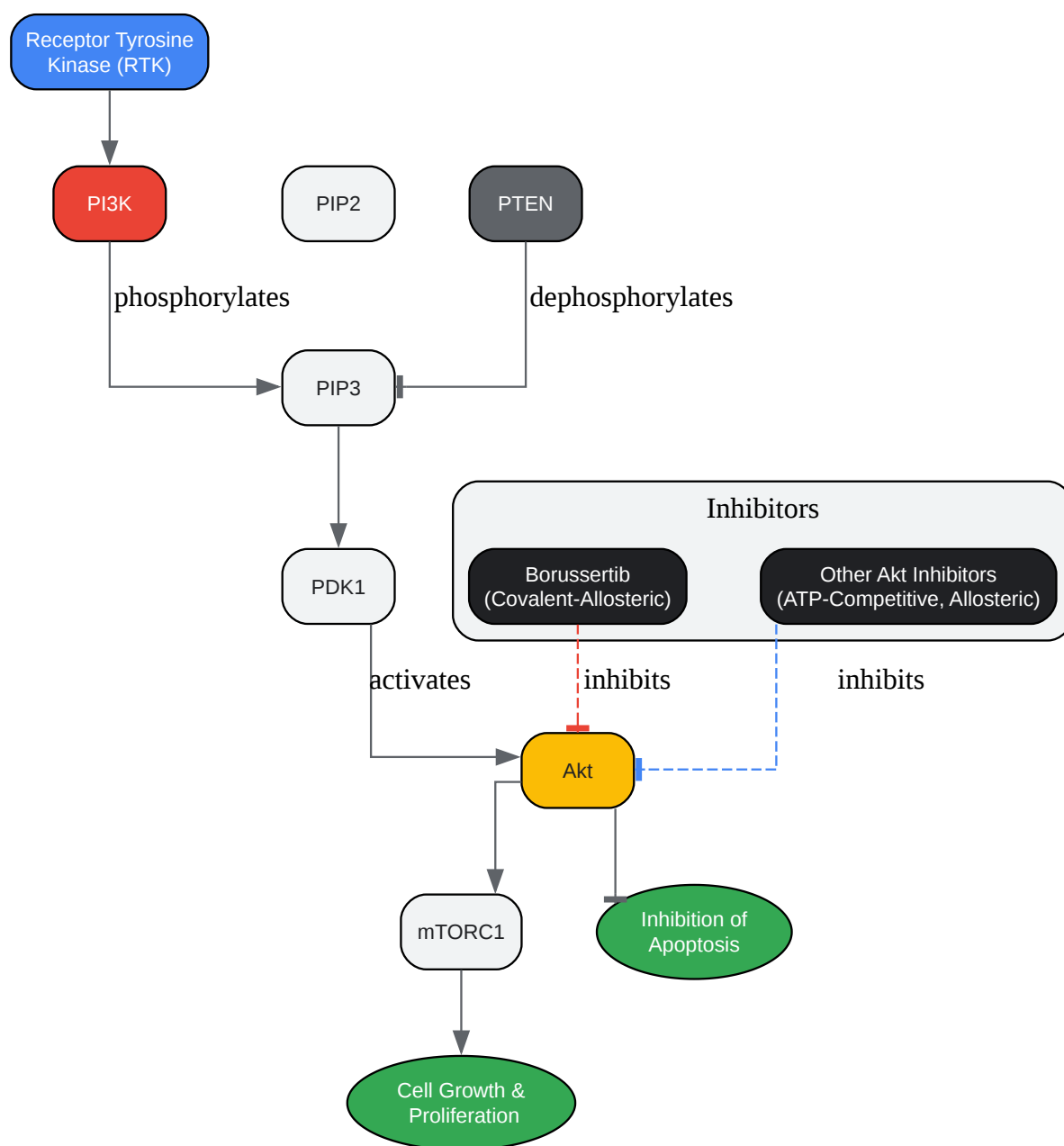
| Inhibitor | Type | Target | IC ₅₀ (nM) |
|------------------------|---------------------|-----------------|-----------------------------|
| Borussertib | Covalent-Allosteric | Akt (wild-type) | 0.8 ^{[9][10]} |
| Ipatasertib (GDC-0068) | ATP-Competitive | Akt1/2/3 | 5 / 18 / 8 ^[11] |
| Capivasertib (AZD5363) | ATP-Competitive | Akt1/2/3 | 3 / 8 / 8 ^[2] |
| MK-2206 | Allosteric | Akt1/2/3 | 8 / 12 / 65 ^[12] |

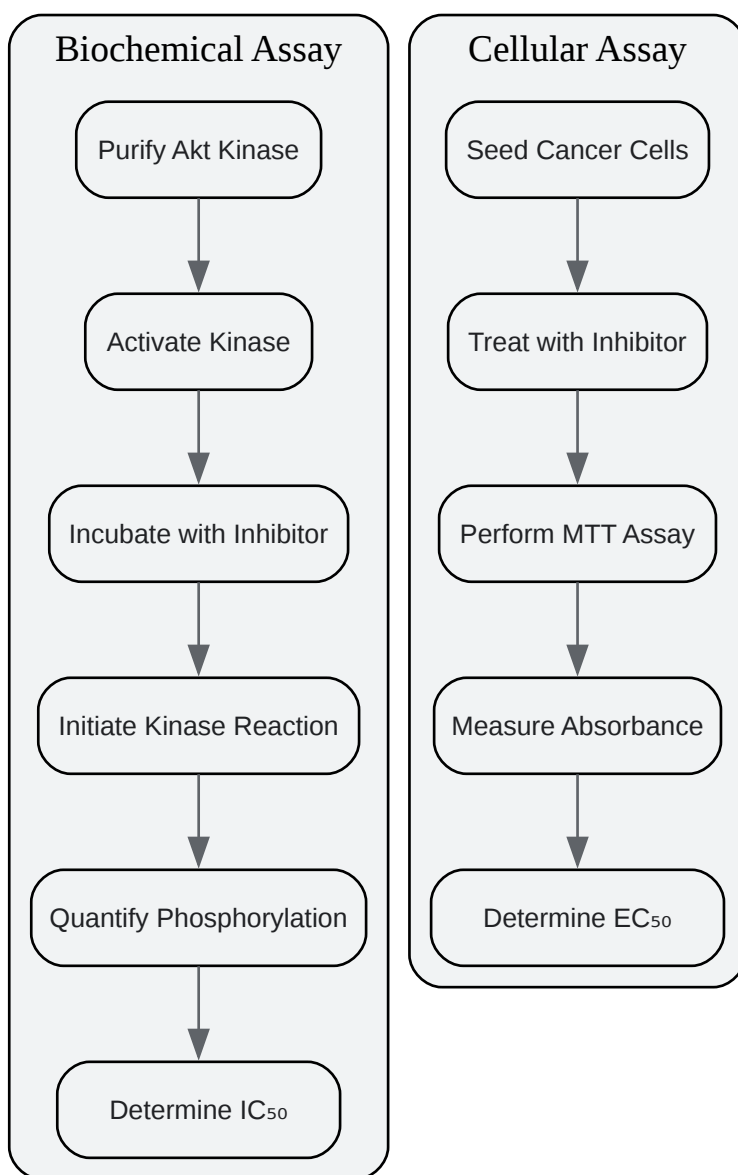
Table 2: Cellular Antiproliferative Activity (EC₅₀ in nM) in Various Cancer Cell Lines

| Cell Line (Cancer Type) | Borussertib[9] [10][13] | Ipatasertib[6] | Capivasertib[6]] | MK-2206[6] |
|----------------------------|----------------------------|----------------|----------------------|------------|
| AN3CA (Endometrial) | 191 | 240 | 180 | 1100 |
| BT-474 (Breast) | 373 | 430 | 360 | 1400 |
| KU-19-19 (Bladder) | 7770 | >10000 | >10000 | >10000 |
| MCF-7 (Breast) | 277 | 1300 | 250 | 500 |
| T-47D (Breast) | 48 | 170 | 110 | 1100 |
| ZR-75-1 (Breast) | 5 | 10 | 10 | 110 |

Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that is constitutively activated in many cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[2] Akt inhibitors, including **Borussertib**, function by blocking this pathway, thereby inhibiting downstream signaling that promotes cell growth and survival.





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